4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride
Description
Properties
IUPAC Name |
4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-7-5-9(8(13)11-6-7)1-3-10-4-2-9;/h7,10,12H,1-6H2,(H,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWVYSYLWQNTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CNC2=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride typically involves the reaction of appropriate diamines with cyclic ketones under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the spirocyclic structure. The final product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its biological activity and potential therapeutic uses. Research indicates that derivatives of diazaspiro compounds exhibit significant activity against various disorders, including:
- Pain Management : Studies have shown that compounds related to 4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride can be effective in treating pain. The mechanism often involves modulation of neurotransmitter systems, which can alleviate pain perception .
- Obesity Treatment : The compound may play a role in managing obesity by influencing metabolic pathways and appetite regulation. Its structural similarity to other spiro compounds suggests potential efficacy in this area .
- Psychiatric Disorders : There is emerging evidence that these compounds may have applications in treating psychotic disorders by acting on specific neurotransmitter receptors, potentially offering new avenues for treatment resistant cases .
Neuropharmacological Insights
Research into the neuropharmacological properties of this compound highlights its potential effects on the central nervous system (CNS). The compound's unique structure allows it to interact with various receptors involved in:
- Cognitive Function : Preliminary studies suggest that the compound could enhance cognitive functions by modulating cholinergic systems, which are crucial for memory and learning processes .
- Anxiolytic Effects : Some derivatives are being studied for their anxiolytic properties, which could provide alternatives to existing anxiolytic medications with fewer side effects .
Organic Synthesis Applications
In addition to its biological applications, this compound serves as a valuable intermediate in organic synthesis:
- Synthesis of Novel Compounds : The compound can be utilized as a building block for synthesizing more complex molecules with potential pharmacological properties. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic chemistry .
Case Study 1: Pain Management
A study published in Springer Science examined the analgesic properties of diazaspiro compounds similar to this compound. The results indicated significant pain relief in animal models, suggesting a promising avenue for further development into clinical applications .
Case Study 2: Obesity Treatment
Research highlighted the effects of spiro compounds on metabolic regulation. In clinical trials, certain derivatives demonstrated a reduction in body weight and improved metabolic markers in obese subjects, showcasing the therapeutic potential of this class of compounds .
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Known for its activity as a γ-aminobutyric acid type A receptor antagonist.
1,4,9-Triazaspiro[5.5]undecan-2-one: Studied for its potential as a selective METTL3 inhibitor.
Uniqueness
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both hydroxyl and diaza functionalities.
Biological Activity
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride (CAS No. 2089277-71-2) is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by the presence of two nitrogen atoms in its diaza configuration and a hydroxyl group. Its chemical formula is , with a molecular weight of approximately 257.15 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₆N₂O₂Cl |
| Molecular Weight | 257.15 g/mol |
| CAS Number | 2089277-71-2 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on diazaspiro compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies suggest that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and interaction with specific molecular targets .
The biological activity of this compound is believed to involve:
- Binding to Enzymes/Receptors : The compound may modulate the activity of specific enzymes or receptors involved in disease pathways.
- Cell Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.
Case Studies
- Antiviral Activity : A related study highlighted the antiviral properties of diazaspiro compounds, indicating their potential as CCR5 antagonists, which are crucial in HIV treatment . The structure-activity relationship (SAR) analysis showed that modifications to the spirocyclic framework could enhance potency and selectivity.
- Pain Management : Research on similar spirocyclic compounds has demonstrated effectiveness in pain management models, suggesting that this compound could be explored for analgesic applications .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Reaction of Diamines with Cyclic Ketones : This reaction is conducted under basic conditions to promote the formation of the spirocyclic structure.
The synthesis pathway can yield various derivatives by altering reaction conditions or substituents on the starting materials, which may further enhance biological activity.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection. For spirocyclic compounds, rigid scaffold formation is critical. Techniques like ring-closing metathesis or acid-catalyzed cyclization are often employed, with purification via high-performance liquid chromatography (HPLC) using columns such as Chromolith or Purospher®STAR for high-resolution separation . Reaction optimization may utilize factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze proton and carbon environments to confirm the spirocyclic structure and hydroxy/ketone groups.
- Mass Spectrometry (LC-MS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration for stereochemical validation (if crystalline).
Cross-referencing with computational predictions (e.g., quantum chemical calculations) enhances accuracy .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and full-body protective suits to avoid dermal exposure. Conduct reactions in fume hoods with proper ventilation. For spills, neutralize with inert absorbents and avoid drainage contamination. Emergency protocols should align with SDS guidelines, including immediate decontamination and medical consultation for exposure incidents .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions). Perform variable-temperature NMR to detect conformational changes. Validate computational models by adjusting solvent parameters in simulations (e.g., COSMO-RS solvation models) and compare with experimental results. Iterative refinement using density functional theory (DFT) can reconcile differences .
Q. What strategies optimize yield in enantioselective synthesis of this spirocyclic compound?
- Methodological Answer : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce asymmetry. Screen reaction conditions (e.g., solvent, temperature) using high-throughput experimentation (HTE). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Computational reaction path searches (e.g., artificial force-induced reaction, AFIR) can predict stereochemical outcomes .
Q. How can in silico modeling predict the compound’s reactivity in biological systems?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins. Pharmacophore modeling identifies key binding motifs (e.g., hydrogen-bond donors in the diazaspiro ring). ADMET prediction tools (e.g., SwissADME) assess permeability, metabolic stability, and toxicity. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Q. What experimental designs address low reproducibility in spirocyclic compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs) : Control moisture levels, reagent purity, and mixing efficiency.
- Design of Experiments (DoE) : Use fractional factorial designs to identify influential variables.
- Process Analytical Technology (PAT) : Real-time monitoring via inline spectroscopy (e.g., FTIR) ensures consistency .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting bioactivity data across studies?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, concentration thresholds). Conduct meta-analyses using standardized protocols (e.g., OECD guidelines). Validate findings with orthogonal assays (e.g., SPR binding vs. cell-based inhibition). Cross-reference with structural analogs (e.g., spirocyclic derivatives in ) to isolate structure-activity relationships (SARs) .
Q. What computational tools reconcile divergent reaction mechanism hypotheses?
- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to model transition states. Compare energy profiles (e.g., Gibbs free energy) from competing mechanisms (e.g., proton-shuttle vs. direct nucleophilic attack). Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments. Collaborative platforms like ICReDD integrate computational and experimental feedback loops .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
